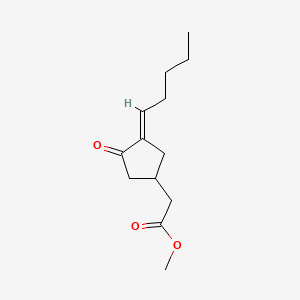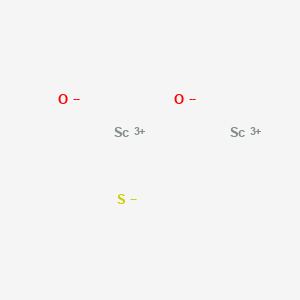![molecular formula C60H98O4 B12665310 bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanedioate CAS No. 23394-15-2](/img/structure/B12665310.png)
bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé hexanedioate de bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-diméthyl-17-[(2R)-6-méthylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phénanthrène-3-yl] est une molécule organique complexe. Il se caractérise par sa structure complexe, qui comprend plusieurs stéréocentres et une liaison ester hexanedioate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'hexanedioate de bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-diméthyl-17-[(2R)-6-méthylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phénanthrène-3-yl] implique généralement plusieurs étapes. Les matières premières sont souvent dérivées de stéroïdes naturels, qui subissent une série de transformations chimiques, notamment l'oxydation, la réduction et l'estérification. Les conditions de réaction varient en fonction de la voie de synthèse spécifique, mais elles nécessitent généralement des températures contrôlées, des catalyseurs spécifiques et des solvants pour assurer la stéréochimie souhaitée.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des réacteurs chimiques à grande échelle et des procédés en continu pour optimiser le rendement et la pureté. L'utilisation de techniques de purification avancées telles que la chromatographie et la cristallisation est courante pour isoler le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé peut subir diverses réactions chimiques, notamment :
Oxydation : Introduction d'atomes d'oxygène ou élimination d'atomes d'hydrogène.
Réduction : Addition d'atomes d'hydrogène ou élimination d'atomes d'oxygène.
Substitution : Remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Les conditions peuvent inclure l'utilisation d'acides ou de bases forts, selon la réaction de substitution spécifique.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des alcools, tandis que la réduction peut produire des alcanes ou des alcools.
Applications de recherche scientifique
Ce composé a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques, y compris les interactions enzymatiques.
Médecine : Enquêté pour ses propriétés thérapeutiques potentielles, telles que des activités anti-inflammatoires ou anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Mécanisme d'action
Le mécanisme par lequel l'hexanedioate de bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-diméthyl-17-[(2R)-6-méthylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phénanthrène-3-yl] exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines dans les systèmes biologiques. Les voies impliquées peuvent varier, mais elles comprennent souvent la modulation des cascades de signalisation ou la modification des processus métaboliques.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanedioate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The pathways involved can vary, but they often include modulation of signaling cascades or alteration of metabolic processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,6S)-6-Hydroxy-7-méthyl-3-octen-2-yl]-10,13-diméthyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tétradécahydro-1H-cyclopenta[a]phénanthrène-3-ol
- Glucoside de stigmastérol
- 4-Campestène-3-one
Unicité
L'unicité de l'hexanedioate de bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-diméthyl-17-[(2R)-6-méthylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phénanthrène-3-yl] réside dans sa stéréochimie et ses groupes fonctionnels spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes par rapport aux composés similaires.
Propriétés
Numéro CAS |
23394-15-2 |
|---|---|
Formule moléculaire |
C60H98O4 |
Poids moléculaire |
883.4 g/mol |
Nom IUPAC |
bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanedioate |
InChI |
InChI=1S/C60H98O4/c1-39(2)15-13-17-41(5)49-25-27-51-47-23-21-43-37-45(29-33-57(43,7)53(47)31-35-59(49,51)9)63-55(61)19-11-12-20-56(62)64-46-30-34-58(8)44(38-46)22-24-48-52-28-26-50(42(6)18-14-16-40(3)4)60(52,10)36-32-54(48)58/h21-22,39-42,45-54H,11-20,23-38H2,1-10H3/t41-,42-,45+,46+,47+,48+,49-,50-,51+,52+,53+,54+,57+,58+,59-,60-/m1/s1 |
Clé InChI |
OMZYWBGSYAZYEE-YPCQYWAFSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCC(=O)O[C@H]5CC[C@@]6([C@H]7CC[C@]8([C@H]([C@@H]7CC=C6C5)CC[C@@H]8[C@H](C)CCCC(C)C)C)C)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCC(=O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CCC8C(C)CCCC(C)C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



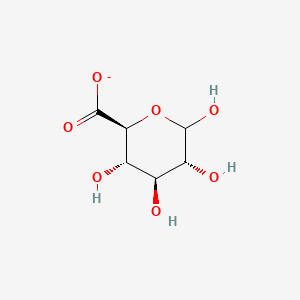

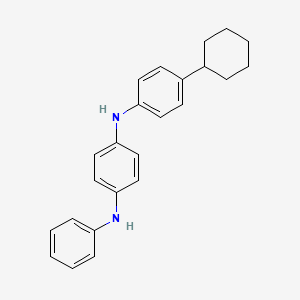

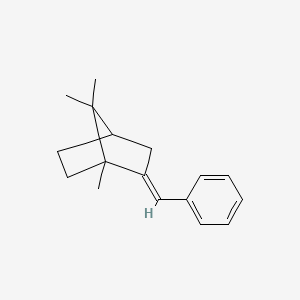

![2-[(1-Ethyl-3-methylpentylidene)amino]ethanol](/img/structure/B12665261.png)

